molecular formula C10H15NOS B13282740 2-(1,2-Thiazol-3-yl)cycloheptan-1-ol

2-(1,2-Thiazol-3-yl)cycloheptan-1-ol

Cat. No.: B13282740
M. Wt: 197.30 g/mol
InChI Key: AHBLRNFJASFUKU-UHFFFAOYSA-N
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Description

2-(1,2-Thiazol-3-yl)cycloheptan-1-ol is a compound that features a thiazole ring attached to a cycloheptanol structure. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. These compounds are known for their diverse biological activities and are found in various natural products and synthetic drugs .

Preparation Methods

The synthesis of 2-(1,2-Thiazol-3-yl)cycloheptan-1-ol typically involves the formation of the thiazole ring followed by its attachment to the cycloheptanol moiety. One common method involves the reaction of a cycloheptanone derivative with a thioamide under acidic conditions to form the thiazole ring. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-(1,2-Thiazol-3-yl)cycloheptan-1-ol can undergo various chemical reactions, including:

Scientific Research Applications

2-(1,2-Thiazol-3-yl)cycloheptan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,2-Thiazol-3-yl)cycloheptan-1-ol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific biological context .

Comparison with Similar Compounds

2-(1,2-Thiazol-3-yl)cycloheptan-1-ol can be compared with other thiazole-containing compounds, such as:

Biological Activity

2-(1,2-Thiazol-3-yl)cycloheptan-1-ol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activities, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a cycloheptane ring substituted with a thiazole moiety and a hydroxyl group. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound can be attributed to its ability to form hydrogen bonds through the hydroxyl group, influencing the conformation and stability of biomolecules. Additionally, the hydrophobic nature of the cycloheptane ring may facilitate interactions with lipid membranes, affecting membrane fluidity and signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives. For example, derivatives with similar structural motifs have demonstrated significant activity against resistant strains of Staphylococcus aureus and Candida species . The structure-activity relationship indicates that modifications to the thiazole ring can enhance antibacterial efficacy.

Antitumor Activity

Research into thiazole-containing compounds has shown promising antitumor properties. Compounds similar to this compound have been reported to exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives were found to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of tubulin polymerization .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMechanism of ActionReference
AntimicrobialS. aureus, CandidaDisruption of cell wall synthesis
AntitumorVarious cancer cell linesInduction of apoptosis, tubulin inhibition

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial activity of thiazole derivatives, compounds were tested against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics, suggesting their potential as alternative therapeutic agents .

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer effects of thiazole derivatives in vitro using A549 lung cancer cells. The study revealed that specific modifications to the thiazole ring enhanced cytotoxicity, with IC50 values indicating strong antiproliferative effects. The mechanism was linked to cell cycle arrest at the G2/M phase and increased expression levels of pro-apoptotic proteins .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be optimized through SAR studies. Variations in substituents on the thiazole ring or alterations in the cycloheptane structure can significantly impact activity profiles. For instance, electron-withdrawing groups have been shown to enhance antitumor activity by stabilizing reactive intermediates during metabolic processes .

Properties

Molecular Formula

C10H15NOS

Molecular Weight

197.30 g/mol

IUPAC Name

2-(1,2-thiazol-3-yl)cycloheptan-1-ol

InChI

InChI=1S/C10H15NOS/c12-10-5-3-1-2-4-8(10)9-6-7-13-11-9/h6-8,10,12H,1-5H2

InChI Key

AHBLRNFJASFUKU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(CC1)O)C2=NSC=C2

Origin of Product

United States

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